4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that features multiple functional groups, including a furan ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the furan and benzamide groups. Common reagents and conditions used in these reactions include:
Reagents: tert-butyl bromide, furan-2-carboxylic acid, phenylhydrazine, benzoyl chloride, etc.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide
- 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Uniqueness
The uniqueness of 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H25N5O3 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C28H25N5O3/c1-28(2,3)20-13-11-19(12-14-20)26(35)30-24-16-22(23-10-7-15-36-23)32-33(24)27-29-21(17-25(34)31-27)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,30,35)(H,29,31,34) |
InChI Key |
VTBWEIYBNMIPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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